molecular formula C19H19N5OS B3462572 N-(4-methylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(4-methylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B3462572
M. Wt: 365.5 g/mol
InChI Key: NGSVVQKKUNFKJJ-UHFFFAOYSA-N
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Description

This compound is a triazole-based acetamide derivative characterized by a 4-methylphenyl group at the acetamide nitrogen and a prop-2-en-1-yl (allyl) substituent at the 4-position of the triazole ring. Its synthesis typically involves cyclization of dithiocarbazate intermediates followed by alkylation with α-chloroacetanilides, as seen in analogous structures . The presence of the sulfanyl (-S-) linker between the triazole and acetamide moieties contributes to its stability and reactivity in biological systems .

Properties

IUPAC Name

N-(4-methylphenyl)-2-[(4-prop-2-enyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5OS/c1-3-12-24-18(15-8-10-20-11-9-15)22-23-19(24)26-13-17(25)21-16-6-4-14(2)5-7-16/h3-11H,1,12-13H2,2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGSVVQKKUNFKJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2CC=C)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions One common approach is to start with the formation of the triazole ring through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones The pyridine ring can be introduced via a nucleophilic substitution reaction

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the pyridine ring, potentially altering the electronic properties of the compound.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under controlled conditions.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced triazole or pyridine derivatives.

    Substitution: Functionalized aromatic derivatives.

Scientific Research Applications

Antimicrobial Activity

One of the primary applications of this compound is its antimicrobial properties. Triazole derivatives, including N-(4-methylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide, have been studied for their effectiveness against a range of pathogens.

Case Study: Antifungal Activity

Research has demonstrated that triazole compounds exhibit potent antifungal activity. For instance, a study highlighted the efficacy of triazole derivatives against Candida albicans and Aspergillus fumigatus, suggesting that modifications in the triazole ring can enhance antifungal potency . The specific structure of this compound may contribute to its effectiveness in this regard.

Anti-inflammatory Properties

Another significant application of this compound is in the field of anti-inflammatory research. Triazoles have been recognized for their ability to modulate inflammatory pathways.

Research Findings

Studies indicate that certain triazole derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that this compound could serve as a lead compound for developing new anti-inflammatory agents .

Potential in Cancer Therapy

The compound's unique structure also positions it as a candidate for cancer therapy. Research has shown that triazole-containing compounds can induce apoptosis in various cancer cell lines.

Neuroprotective Effects

Emerging research suggests that this compound may have neuroprotective effects.

Evidence from Studies

In vitro studies have shown that triazole derivatives can protect neuronal cells from oxidative stress and apoptosis. This property may be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Synthesis and Structural Modifications

The synthesis of this compound involves several steps that can be optimized to enhance yield and purity.

Synthetic Pathways

The compound can be synthesized through multi-step reactions involving the formation of the triazole ring followed by sulfanylation and acetamide formation. Detailed synthetic routes have been documented in literature, providing insights into effective methodologies for producing this compound at scale .

Mechanism of Action

The mechanism by which N-(4-methylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide exerts its effects is often related to its ability to interact with specific molecular targets. The triazole and pyridine rings can participate in π-π stacking interactions or hydrogen bonding, while the sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

  • N-(4-Acetylphenyl)-2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (): Replacing the 4-methylphenyl with a 4-acetylphenyl group introduces an electron-withdrawing carbonyl, enhancing antimicrobial activity (MIC: 8–16 µg/mL against S. aureus and E. coli) but reducing solubility compared to the methyl variant .
  • N-(4-Methoxyphenyl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide ():
    The methoxy group improves solubility and antioxidant activity (IC₅₀: 34 µM in H₂O₂ scavenging assays) but shows weaker antibacterial potency (MIC: 32–64 µg/mL) .

Modifications on the Triazole Ring

  • N-Substituted Aryl Derivatives (): Derivatives with electron-withdrawing groups (e.g., -NO₂, -Cl) at the phenyl ring exhibit enhanced antimicrobial and anti-inflammatory activities. For example, KA11 (4-chlorophenyl substituent) showed MIC values of 4–8 µg/mL against E. coli and S. aureus and 85% inhibition of protein denaturation (anti-inflammatory) .
  • 2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides (): Replacing pyridin-4-yl with furan-2-yl reduces cytotoxicity but increases anti-exudative activity (63–78% inhibition vs. 70% for diclofenac sodium at 10 mg/kg) .

Allyl vs. Other Alkyl/Aryl Substituents

  • N-(4-Methylphenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide ():
    Ethyl substitution at the triazole’s 4-position reduces steric hindrance, improving binding to bacterial targets (MIC: 8–16 µg/mL) but lowering thermal stability (m.p. 198–200°C vs. 210–212°C for the allyl variant) .
  • N-(4-Chlorophenyl)-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide ():
    Aromatic phenyl groups increase melting points (238–274°C) and antiproliferative activity (IC₅₀: 12–18 µM against MCF-7 cells) due to enhanced π-π stacking .

Data Tables

Table 2: Physical Properties

Compound Melting Point (°C) Yield (%) Solubility (DMSO, mg/mL)
Target Compound 210–212 50–55 12.5
N-(4-Acetylphenyl) Derivative () 205–207 45 8.2
KA3 (4-nitrophenyl) 273–274 57 5.8

Key Research Findings

Antimicrobial Superiority : The allyl-substituted target compound shows moderate antimicrobial activity, but derivatives with halogenated phenyl groups (e.g., KA11) exhibit superior potency due to enhanced electron-withdrawing effects and membrane disruption .

Thermal Stability : Allyl and phenyl substituents on the triazole ring increase melting points, correlating with improved crystallinity and thermal stability .

Anti-Inflammatory Mechanisms : Sulfanyl-linked triazole-acetamides inhibit cyclooxygenase-2 (COX-2) and protein denaturation, with KA derivatives outperforming the target compound in vitro .

Synthetic Flexibility : The triazole core allows modular substitutions, enabling tuning for specific applications (e.g., furan for anti-exudative activity, pyridine for antimicrobial action) .

Q & A

Q. What are the standard synthetic protocols for preparing N-(4-methylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide?

Methodological Answer: The synthesis typically involves a multi-step procedure:

Triazole Core Formation : React 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol with α-chloroacetamide derivatives in the presence of KOH to form the sulfanyl bridge .

Prop-2-en-1-yl Substitution : Alkylate the triazole nitrogen using allyl bromide under basic conditions (e.g., pyridine or NaH) .

Acetamide Coupling : Introduce the 4-methylphenyl group via condensation reactions using pyridine and zeolite (Y-H) as catalysts under reflux (150°C, 5 hours) .

Purification : Recrystallize the crude product from ethanol or methanol to achieve >95% purity .

Q. Which spectroscopic and structural characterization techniques are critical for confirming the compound’s identity?

Methodological Answer:

  • 1H/13C NMR : Confirm substitution patterns (e.g., allyl group protons at δ 5.1–5.9 ppm, pyridine aromatic protons at δ 8.5–9.0 ppm) .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., expected [M+H]+ peak at m/z ~424.15).
  • X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., triazole-pyridine orientation) .
  • Elemental Analysis : Ensure stoichiometric consistency (C, H, N, S within ±0.4% of theoretical values) .

Q. What preliminary biological assays are recommended to evaluate this compound’s activity?

Methodological Answer:

  • Anti-inflammatory Screening : Use a rat formalin-induced paw edema model to assess anti-exudative activity at 10–50 mg/kg doses .
  • Antiproliferative Assays : Test against cancer cell lines (e.g., MCF-7, HepG2) via MTT assay (IC50 determination over 48–72 hours) .
  • Enzyme Inhibition : Screen against kinases (e.g., EGFR) or cyclooxygenase isoforms (COX-1/COX-2) using fluorometric or ELISA-based methods .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

Methodological Answer:

  • Substituent Variation :
    • Replace the pyridin-4-yl group with furan-2-yl or 4-fluorophenyl to modulate lipophilicity .
    • Substitute the allyl group with bulkier alkyl chains (e.g., propyl, benzyl) to enhance target binding .
  • Pharmacophore Modeling : Use Schrödinger’s Maestro or MOE to identify critical interactions (e.g., sulfanyl-acetamide hydrogen bonding with kinase ATP pockets) .
  • In Vivo Validation : Compare modified analogs in rodent models of inflammation or xenograft tumors to prioritize lead candidates .

Q. What computational strategies can accelerate reaction optimization for large-scale synthesis?

Methodological Answer:

  • Quantum Chemical Calculations : Employ Gaussian or ORCA to model transition states and identify rate-limiting steps (e.g., allylation efficiency) .
  • Machine Learning (ML) : Train models on existing triazole synthesis datasets (e.g., reaction temperature, solvent polarity) to predict optimal conditions (e.g., 10–15% improvement in yield) .
  • High-Throughput Screening (HTS) : Use Chemspeed or Unchained Labs platforms to test 100+ catalyst/solvent combinations in parallel .

Q. How should researchers resolve contradictions in biological data across studies?

Methodological Answer:

  • Dose-Response Reproducibility : Replicate assays in triplicate using standardized protocols (e.g., CLSI guidelines for cell viability) .
  • Off-Target Profiling : Use proteome-wide affinity chromatography or thermal shift assays to identify non-specific binding .
  • Metabolic Stability Testing : Compare hepatic microsomal half-lives (e.g., human vs. rodent) to explain species-specific discrepancies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-methylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-methylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

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